
Nocardicin A
Descripción general
Descripción
Nocardicin A is a monocyclic beta-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of a strain of actinomycetes known as Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nocardicin A is produced through the fermentation of Nocardia uniformis subsp. tsuyamenensis. The biosynthesis involves the enzyme nocardicin-A epimerase, which catalyzes the formation of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate the antibiotic. These steps may include filtration, solvent extraction, and chromatographic techniques to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nocardicin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Antimicrobial Efficacy
Nocardicin A demonstrates potent antimicrobial properties against various gram-negative pathogens. In vivo studies indicate that it is more effective than carbenicillin against infections caused by Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens, among others. Specifically, it has been shown to have a lower minimum inhibitory concentration (MIC) against these organisms compared to traditional beta-lactams, highlighting its potential as a therapeutic agent for resistant infections .
Resistance Mechanisms
One of the notable features of this compound is its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics. This stability allows this compound to maintain its efficacy in environments where other antibiotics fail due to enzymatic degradation . Its unique structure, including a rare syn-oxime moiety, contributes to its resistance profile and effectiveness against resistant strains .
Clinical Studies
Clinical investigations have demonstrated this compound's effectiveness in treating infections in animal models. For instance, when administered subcutaneously in mice infected with gram-negative bacilli, it exhibited a strong therapeutic effect, outperforming several other antibiotics . This suggests that this compound could be a viable candidate for further development into clinical therapies for serious bacterial infections.
Gene Cluster Analysis
The biosynthesis of this compound involves a complex gene cluster that encodes nonribosomal peptide synthetases (NRPSs), which are crucial for the assembly of its peptide backbone. The gene cluster includes genes such as nocA and nocB, which are responsible for the production of the tripeptide core from amino acid precursors like p-hydroxy-L-phenylglycine and L-serine . Understanding this biosynthetic pathway is essential for biotechnological applications, including the production of analogs with enhanced properties.
Mutational Studies
Research involving mutational analysis of the nocardicin biosynthetic genes has provided insights into the roles of specific enzymes in the production process. For instance, disruption of certain genes within the cluster has allowed researchers to identify critical steps and optimize production conditions for this compound . These findings are pivotal for developing biotechnological methods to produce this compound at scale.
Industrial Production
The unique properties of this compound make it a candidate for industrial applications. Its ability to inhibit gram-negative bacteria can be harnessed in various sectors, including pharmaceuticals and agriculture. The ongoing research into optimizing its biosynthesis through recombinant DNA technology may lead to more efficient production methods that could reduce costs and increase availability .
Biocatalysis
This compound's biosynthetic enzymes may also serve as biocatalysts in chemical reactions. The study of microbial enzymes related to this compound production has implications for green chemistry practices, where such enzymes can facilitate environmentally friendly synthesis routes for pharmaceuticals and other chemicals .
Case Studies
Mecanismo De Acción
Nocardicin A exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Nocardicin B: Shares structural similarities with Nocardicin A but differs in its biological activity.
Penicillin: A bicyclic beta-lactam antibiotic that is structurally and functionally related to this compound.
Cephalosporins: Another class of beta-lactam antibiotics that are related to this compound in terms of their mechanism of action and biological activity.
Uniqueness of this compound: this compound is unique due to its monocyclic beta-lactam structure, which provides resistance to beta-lactamase enzymes. This resistance makes it a valuable compound in the treatment of infections caused by beta-lactamase-producing bacteria .
Actividad Biológica
Nocardicin A is a naturally occurring monocyclic beta-lactam antibiotic, derived from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis. This compound has garnered attention due to its unique structure and biological activity, particularly against Gram-negative bacteria.
Chemical Structure and Properties
This compound features a distinctive monocyclic beta-lactam ring, which differentiates it from other beta-lactam antibiotics like penicillin and cephalosporins. Its chemical formula is , and it exhibits low toxicity in laboratory animals, making it a promising candidate for further therapeutic development .
Antimicrobial Spectrum
This compound demonstrates potent antimicrobial activity primarily against Gram-negative bacteria, with notable effectiveness against:
- Pseudomonas aeruginosa
- Proteus mirabilis
- Serratia marcescens
- Neisseria species
In vitro studies indicate that this compound's minimum inhibitory concentrations (MICs) against various strains of Pseudomonas aeruginosa are approximately half that of carbenicillin, showcasing its superior efficacy .
Summary of In Vitro Activity
Bacteria | MIC (µg/ml) | Activity Level |
---|---|---|
Pseudomonas aeruginosa | 1.56 - 6.25 | Highly Sensitive |
Proteus mirabilis | 3.13 - 12.5 | Sensitive |
Serratia marcescens | 12.5 - 50 | Moderate Sensitivity |
Staphylococcus spp. | >100 | Resistant |
Escherichia coli | >100 | Resistant |
Table 1: In vitro activity of this compound against various bacterial strains
This compound exhibits bactericidal properties, primarily through the inhibition of bacterial cell wall synthesis. It is stable to beta-lactamase enzymes, which often confer resistance to other beta-lactam antibiotics. This stability allows this compound to remain effective even in the presence of resistant bacterial strains .
Synergistic Effects
Research has shown that this compound can act synergistically with serum bactericidal factors and polymorphonuclear leukocytes, enhancing its bactericidal activity against Pseudomonas aeruginosa, E. coli, and Proteus vulgaris. The presence of fresh serum significantly increases its effectiveness, suggesting potential for combination therapies in clinical settings .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Efficacy Against Clinical Isolates : A study demonstrated that this compound was effective against 48% of clinical isolates of Serratia marcescens, which are typically resistant to beta-lactam antibiotics .
- Influence of Culture Medium : The activity of this compound was found to be significantly influenced by the culture medium used in assays, indicating that environmental factors can affect its efficacy .
- Animal Model Studies : In animal models, this compound exhibited low toxicity and significant antimicrobial activity, supporting its potential for therapeutic use .
Q & A
Basic Research Questions
Q. What is the biosynthetic origin of the tripeptide core in Nocardicin A, and how is it experimentally validated?
The tripeptide core (D-pHPG–L-Ser–D-pHPG) in this compound is derived from nonribosomal peptide synthetases (NRPSs) NocA and NocB, which collectively contain five modules. Heterologous expression of these modules in E. coli and ATP/PPi exchange assays confirmed substrate specificities: L-pHPG for modules 1, 3, and 5; L-Arg for module 2; and L-Ser for module 3. This supports a pentapeptide precursor (L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG) that undergoes proteolytic trimming to yield the final tripeptide .
Q. How do bioinformatic tools predict substrate specificity for NRPS adenylation (A) domains in this compound biosynthesis?
Bioinformatics algorithms (e.g., NRPSpredictor2) analyze conserved motifs in A-domains to predict substrates. For example, A1, A3, and A5 were predicted to activate L-pHPG, while A4 activates L-Ser. However, A2 posed challenges due to low-confidence predictions (e.g., L-Orn, L-Arg). Experimental validation via ATP/PPi exchange assays with MbtH protein supplementation (NocI) resolved ambiguities, confirming L-Arg as the A2 substrate .
Q. What role do MbtH-like proteins play in this compound biosynthesis?
MbtH-like proteins (e.g., NocI) are essential for ATP/PPi exchange activity in specific A-domains (A1, A2, A4). For instance, NocI stabilizes the adenylation reaction in A1 and A4, while A2 requires stoichiometric NocI for L-Arg activation. Structural alignments suggest that conserved arginine residues in A-domains mediate MbtH interactions, though exact binding sites remain unresolved .
Advanced Research Questions
Q. How can conflicting substrate predictions for A2 in NocA be resolved experimentally?
Discrepancies in A2 substrate predictions (e.g., L-Arg vs. L-Orn) arise from non-canonical substrate-binding pockets. To resolve this, combine:
- ATP/PPi exchange assays with MbtH protein (NocI) supplementation to measure substrate-dependent PPi release.
- In vivo mutagenesis to delete A2 and observe biosynthetic intermediates via HPLC (e.g., truncated peptides).
- Radiolabeled amino acid feeding to track incorporation into the pentapeptide precursor .
Q. What evidence supports proteolytic editing in the maturation of this compound from a pentapeptide precursor?
The N. uniformis genome encodes a trypsin-like protease, which cleaves the pentapeptide precursor (L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG) at the C-terminus of L-Arg, excising the N-terminal L-pHPG–L-Arg segment. This leaves the tripeptide core, confirmed by LC-MS analysis of intermediates in ΔNocP (protease knockout) strains .
Q. Why do NocA and NocB contain five NRPS modules despite producing a tripeptide?
In vivo module-skipping was ruled out via mutagenesis studies showing all five modules are essential. The pentapeptide precursor is likely required for structural stabilization or as a substrate for oxidative crosslinking (e.g., forming the β-lactam ring). Comparative genomics with A. mirum (which produces identical nocardicins) suggests evolutionary conservation of this mechanism .
Q. How can researchers optimize heterologous expression of NRPS modules for in vitro characterization?
Key steps include:
- Domain boundary prediction using sequence alignments to preserve inter-domain communication.
- Co-expression with MbtH proteins (e.g., NocI) to enhance solubility and activity of MbtH-dependent A-domains.
- Use of fusion tags (e.g., His6, MBP) for purification and activity assays, as demonstrated for A1T1-His6 and MBP-A2T2 constructs .
Q. Methodological Guidance
Q. What analytical methods are recommended for detecting this compound and its biosynthetic intermediates?
- HPLC-DAD : Use a Luna C18(2) column with a gradient of 0.1% TFA in water/acetonitrile (detection at 272 nm).
- LC-MS/MS : For structural elucidation of intermediates (e.g., pentapeptide vs. tripeptide).
- Radiolabel tracing : Incubate cultures with 14C-labeled L-pHPG or L-Arg to track incorporation .
Q. How can structural variability in A-domain•MbtH interfaces be investigated?
Perform site-directed mutagenesis on residues implicated in MbtH binding (e.g., Arg in A1/A2/A4) and assay ATP/PPi exchange activity. Pair this with crosslinking-MS to map interaction sites, as demonstrated in studies comparing NocI and homologs like CloH .
Q. What strategies address low yields of this compound in heterologous hosts?
- Promoter engineering : Use strong, inducible promoters (e.g., T7) for NRPS expression.
- Co-expression of tailoring enzymes : Include genes for hydroxylation (e.g., nocE) and epimerization (e.g., nocF) to ensure proper post-translational modifications.
- Fermentation optimization : Adjust pH, temperature, and media composition to mimic native N. uniformis conditions .
Propiedades
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-71-6 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDICIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.